Methyl 2-(4-Boc-piperazino)-2-(2-pyridyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-Boc-piperazino)-2-(2-pyridyl)acetate is a synthetic organic compound that features a piperazine ring, a pyridine ring, and an ester functional group. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-Boc-piperazino)-2-(2-pyridyl)acetate typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first protected with a Boc group.
Coupling with Pyridine: The protected piperazine is then coupled with a pyridine derivative under suitable conditions, often using a coupling reagent like EDCI or DCC.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxidized pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May be used in the study of enzyme interactions and receptor binding.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The Boc group can be removed under acidic conditions to reveal the active amine, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-Boc-piperazino)-2-(2-thienyl)acetate: Similar structure but with a thiophene ring instead of a pyridine ring.
Methyl 2-(4-Boc-piperazino)-2-(2-furyl)acetate: Similar structure but with a furan ring instead of a pyridine ring.
Uniqueness
Methyl 2-(4-Boc-piperazino)-2-(2-pyridyl)acetate is unique due to the presence of both a pyridine ring and a Boc-protected piperazine ring, which can confer specific chemical properties and reactivity.
Properties
Molecular Formula |
C17H25N3O4 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
tert-butyl 4-(2-methoxy-2-oxo-1-pyridin-2-ylethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(22)20-11-9-19(10-12-20)14(15(21)23-4)13-7-5-6-8-18-13/h5-8,14H,9-12H2,1-4H3 |
InChI Key |
KPTMVVXATYPAOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=N2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.